Crystal Structure Comparison: Distinct Halogen Bonding Patterns in 2,5- vs. 2,6-Dibromo-1,4-benzoquinone
X-ray crystallographic analysis of 2,5-dibromo-1,4-benzoquinone reveals distinct intermolecular Br···O halogen bonding distances and molecular packing arrangements that differ from other dihalogenated benzoquinone analogs. The 2,5-substitution pattern produces a unique solid-state architecture compared to 2,3-dichloro, 2,5-dichloro, and mixed 2-chloro-5-bromo derivatives [1]. This structural differentiation is critical for applications where crystalline morphology, packing density, or solid-state reactivity governs performance.
| Evidence Dimension | Crystal structure and intermolecular halogen bonding geometry |
|---|---|
| Target Compound Data | 2,5-DBBQ: Distinct Br···O halogen bonding distances and unique molecular packing arrangement; detailed unit cell parameters and space group determined |
| Comparator Or Baseline | 2,5-dichloro-1,4-benzoquinone; 2-chloro-5-bromo-1,4-benzoquinone; 2,3-dichloro-1,4-benzoquinone |
| Quantified Difference | Qualitatively distinct halogen bonding patterns and crystal packing motifs; full crystallographic parameters available in primary publication |
| Conditions | Single-crystal X-ray diffraction; Bulletin de la Société Chimique de France, 1966 |
Why This Matters
Solid-state structural differences directly impact solubility, stability, and reactivity in heterogeneous applications; procurement of the correct isomer is essential for crystallographic and materials science studies.
- [1] Rees B, Haser R, Weiss R. Dérivés Dihalogénés de la Benzoquinone-1,4. I. Structures Cristallines et Moléculaires de la Dibromo-2,5 Benzoquinone-1,4, de la Chlorobromo-2,5 Benzoquinone-1,4 et de la Dichloro-2,5 Benzoquinone-1,4. Bull Soc Chim Fr. 1966;2658. View Source
